molecular formula C24H34N4O6S B15348158 2-(3-methoxypropylamino)-N-[4-[4-[[2-(3-methoxypropylamino)acetyl]amino]phenyl]sulfonylphenyl]acetamide CAS No. 2731-62-6

2-(3-methoxypropylamino)-N-[4-[4-[[2-(3-methoxypropylamino)acetyl]amino]phenyl]sulfonylphenyl]acetamide

Cat. No.: B15348158
CAS No.: 2731-62-6
M. Wt: 506.6 g/mol
InChI Key: CCXKBADYGZKUKD-UHFFFAOYSA-N
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Description

2-(3-Methoxypropylamino)-N-[4-[4-[[2-(3-Methoxypropylamino)acetyl]amino]phenyl]sulfonylphenyl]acetamide is a structurally complex acetamide derivative featuring dual methoxypropylamino substituents, a sulfonylphenyl linkage, and an acetamide core. This article compares its structural and synthetic features with analogous compounds to infer properties and research significance.

Properties

CAS No.

2731-62-6

Molecular Formula

C24H34N4O6S

Molecular Weight

506.6 g/mol

IUPAC Name

2-(3-methoxypropylamino)-N-[4-[4-[[2-(3-methoxypropylamino)acetyl]amino]phenyl]sulfonylphenyl]acetamide

InChI

InChI=1S/C24H34N4O6S/c1-33-15-3-13-25-17-23(29)27-19-5-9-21(10-6-19)35(31,32)22-11-7-20(8-12-22)28-24(30)18-26-14-4-16-34-2/h5-12,25-26H,3-4,13-18H2,1-2H3,(H,27,29)(H,28,30)

InChI Key

CCXKBADYGZKUKD-UHFFFAOYSA-N

Canonical SMILES

COCCCNCC(=O)NC1=CC=C(C=C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)CNCCCOC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Core Structure and Functional Groups

The target compound shares the acetamide backbone with several analogs:

  • N-(4-{[(3-Ethoxypropyl)amino]sulfonyl}phenyl)acetamide (): Key difference: Ethoxypropylamino vs. methoxypropylamino substituents. Structural alignment: Both compounds feature sulfonylphenyl linkages, critical for hydrogen bonding and electrostatic interactions.
  • 2-[(2-Aminophenyl)sulfanyl]-N-(4-Methoxyphenyl)acetamide (): Key difference: Sulfanyl (S–) vs. sulfonyl (SO₂–) linkages. Implications: Sulfonyl groups increase polarity and metabolic stability compared to sulfanyl groups, which may oxidize readily .

Substituent Effects on Reactivity and Bioactivity

  • Compounds 40000–40006 (): Substituents include H, Cl, Br, CH₃, OCH₃, and NO₂ at the acetamide’s phenyl ring. NO₂ (40006): Introduces strong electron-withdrawing effects, which may alter redox properties or toxicity profiles .
  • N-(3-Methoxyphenyl)-2-[4-methyl-5-[2-(3-methylsulfanylanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]acetamide (): Incorporates a triazole ring and methylsulfanyl groups. Triazole moiety: May confer resistance to enzymatic degradation compared to the target compound’s linear structure .

Data Tables

Table 1. Structural Comparison of Acetamide Derivatives

Compound Name Molecular Weight Key Functional Groups Notable Features Reference
Target Compound ~550 (estimated) Methoxypropylamino, Sulfonylphenyl Dual amino substituents -
N-(4-{[(3-Ethoxypropyl)amino]sulfonyl}phenyl)acetamide 300.37 Ethoxypropylamino, Sulfonylphenyl Single amino substituent
2-[(2-Aminophenyl)sulfanyl]-N-(4-Methoxyphenyl)acetamide 302.37 Sulfanyl, Methoxyphenyl Antimicrobial activity reported
Compound 40004 (OCH₃-substituted) ~300 (estimated) Methoxyphenyl, Acetamide Electron-donating substituent

Research Findings and Implications

  • Sulfonyl vs. Sulfanyl Groups : The target compound’s sulfonyl linkage may improve stability in biological systems compared to sulfanyl-containing analogs like those in .
  • Ethoxy analogs () might exhibit longer metabolic half-lives due to increased lipophilicity .
  • Lumping Strategy () : The target compound and its analogs could be grouped with other sulfonamide/acetamide derivatives in computational models to predict environmental or metabolic behavior .

Q & A

Basic: What are the key steps in synthesizing this compound, and how can researchers confirm its structural integrity?

The synthesis typically involves multi-step organic reactions, including:

  • Acylation : Coupling of the methoxypropylamine moiety to the acetamide backbone using activating agents like EDCl/HOBt .
  • Sulfonylation : Introduction of the sulfonyl group via reaction with 4-aminophenylsulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) .
  • Purification : Column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) and recrystallization to isolate the final product .

Structural confirmation requires:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to verify proton environments and carbon frameworks (e.g., methoxy peaks at ~3.3 ppm, sulfonyl-linked aromatic protons at 7.5–8.0 ppm) .
  • Mass Spectrometry : High-resolution MS to validate molecular weight and fragmentation patterns .

Advanced: How can researchers optimize reaction yields while minimizing side products?

Critical factors include:

  • Temperature Control : Lower temperatures (-40°C to 0°C) for sulfonylation to prevent over-sulfonation .
  • Catalyst Selection : Use of DMAP or TMSOTf to accelerate acylation steps .
  • Solvent Polarity : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates .
  • Real-Time Monitoring : TLC or in-situ IR spectroscopy to track reaction progress and adjust conditions dynamically .

Basic: What spectroscopic techniques are essential for detecting impurities?

  • HPLC-MS : Identifies low-abundance byproducts (e.g., incomplete acylation or sulfonylation derivatives) .
  • IR Spectroscopy : Detects residual solvents (e.g., DMF peaks at ~1650 cm1^{-1}) or unreacted amines (N-H stretches at ~3300 cm1^{-1}) .

Advanced: How should researchers resolve contradictions in biological activity data across studies?

  • Dose-Response Curves : Validate activity thresholds using standardized assays (e.g., IC50_{50} measurements in enzyme inhibition studies) .
  • Structural Analog Comparison : Test derivatives with modified methoxy or sulfonyl groups to isolate pharmacophore contributions .
  • Batch Reprodubility Checks : Ensure consistent purity (>95% by HPLC) to exclude impurity-driven artifacts .

Advanced: What computational tools aid in designing derivatives with enhanced target affinity?

  • Quantum Chemical Calculations : DFT-based modeling (e.g., Gaussian or ORCA) predicts electronic interactions at binding sites .
  • Molecular Dynamics Simulations : GROMACS or AMBER simulate ligand-receptor stability under physiological conditions .
  • SAR Analysis : Machine learning (e.g., Random Forest models) identifies critical substituents for activity .

Basic: How can researchers assess the compound’s solubility for in vitro studies?

  • Solvent Screening : Test solubility in DMSO (stock solutions) followed by dilution in aqueous buffers (PBS, pH 7.4) .
  • Co-Solvency : Use cyclodextrins or PEG-400 to enhance aqueous solubility .

Advanced: What strategies mitigate instability during long-term storage?

  • Lyophilization : Convert to stable powder form under inert gas (N2_2 or Ar) .
  • Additive Use : Antioxidants (e.g., BHT) or desiccants (silica gel) in storage vials .

Advanced: How do structural analogs compare in terms of metabolic stability?

  • In Vitro Microsomal Assays : Compare hepatic clearance rates using human liver microsomes .
  • Metabolite Profiling : LC-MS/MS identifies oxidation or demethylation pathways .

Basic: What are the safety protocols for handling this compound?

  • PPE : Gloves, lab coats, and fume hoods for powder handling due to potential irritancy .
  • Waste Disposal : Neutralize acidic/basic byproducts before disposal .

Advanced: How can academic labs scale up synthesis without industrial equipment?

  • Flow Chemistry : Microreactors enable continuous synthesis with improved heat/mass transfer .
  • Catalytic Recycling : Immobilize expensive catalysts (e.g., Pd/C) on silica or magnetic nanoparticles .

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